molecular formula C9H11IO B8467661 1-Iodo-4-(2-methoxyethyl)benzene CAS No. 254436-31-2

1-Iodo-4-(2-methoxyethyl)benzene

Cat. No.: B8467661
CAS No.: 254436-31-2
M. Wt: 262.09 g/mol
InChI Key: OPRVFQVLKQJZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-4-(2-methoxyethyl)benzene is a useful research compound. Its molecular formula is C9H11IO and its molecular weight is 262.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

254436-31-2

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

1-iodo-4-(2-methoxyethyl)benzene

InChI

InChI=1S/C9H11IO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3

InChI Key

OPRVFQVLKQJZRN-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=C(C=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in mineral oil, 612 mg, 15.3 mmol) was slowly added to a solution of 4-iodophenethyl alcohol (2.53 g, 10.2 mmol) in THF (12 mL) at room temperature and with stirring. At the end of the addition, the solution had become cloudy. The reaction mixture was heated to 60° C. for 2 h and then cooled to 0° C. Iodomethane (952 μL, 15.3 mmol) was slowly added to the solution and the reaction mixture was stirred overnight. Upon the completion of the reaction, the mixture was cooled to 0° C., neutralized with aq. sat. NH4Cl (25 mL) and extracted with EtOAc (3×25 mL). The combined extracts were sequentially washed with aq. sat. NH4Cl (3×20 mL), brine (20 mL) and dried (Na2SO4). The crude product was concentrated and dried over high vacuum. Chromatography of the residue (EtOAc/hexanes=1/5) gave 2.39 g (9.12 mmol) of the title product. Yield: 89%, pale yellow oil. 1H NMR (300 MHz, CDCl3): δ 7.61 (d, J=8.2 Hz, 2H), 6.98 (d, J=8.2 Hz, 2H), 3.57 (t, J=6.8 Hz, 2H), 3.34 (s, 3H), 2.82 (t, J=6.8 Hz, 2H) ppm. 13C NMR (75 MHz, CDCl3): δ 138.9, 137.5, 131.1, 91.6, 73.3, 58.9, 35.9 ppm.
Quantity
612 mg
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
952 μL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
89%

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